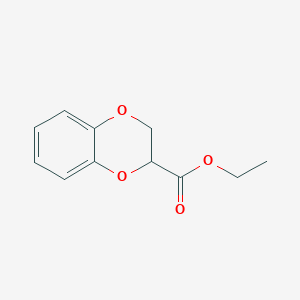

Ethyl 1,4-benzodioxan-2-carboxylate

Descripción

Ethyl 1,4-benzodioxan-2-carboxylate (CAS: 4739-94-0) is a chiral ester with a 1,4-benzodioxane scaffold. Its molecular formula is C₁₁H₁₂O₄ (MW: 208.21), featuring a bicyclic structure with an ethoxycarbonyl group at position 2. Key physical properties include a boiling point of 88–95°C (0.3 mmHg), density of 1.208 g/mL, and refractive index of 1.523 .

Propiedades

IUPAC Name |

ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIGEMWIKJMEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963821 | |

| Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4739-94-0 | |

| Record name | Ethyl 1,4-benzodioxane-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004739940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Conventional Esterification via Acid-Catalyzed Reaction

The foundational method for synthesizing ethyl 1,4-benzodioxan-2-carboxylate involves Fischer esterification, where 1,4-benzodioxan-2-carboxylic acid reacts with ethanol under acidic conditions. This approach, initially reported by Koo et al. (1955), remains a benchmark due to its simplicity and reproducibility . The reaction mechanism proceeds via protonation of the carboxylic acid, nucleophilic attack by ethanol, and subsequent dehydration to form the ester.

Reaction Conditions

-

Catalyst: Concentrated sulfuric acid (H₂SO₄)

-

Molar Ratio: 1:5 (acid-to-ethanol)

-

Temperature: Reflux (~78°C)

-

Duration: 6–8 hours

Purification Protocol

-

Neutralization of excess acid with aqueous sodium bicarbonate.

-

Extraction with diethyl ether.

-

Drying over anhydrous magnesium sulfate.

-

Vacuum distillation to isolate the ester (boiling point: 120–122°C at 15 mmHg).

This method yields ~70–75% pure product, with gas chromatography (GC) analysis confirming >95% purity .

This method’s advantage lies in its adaptability to diverse alcohols, enabling the synthesis of branched or long-chain esters.

Ring-Closing Alkylation of Diol Precursors

A less common but mechanistically insightful approach involves constructing the 1,4-benzodioxane ring during esterification. This method, adapted from Scirp.org’s synthesis of 1,4-benzodioxane-6-carboxylates, involves:

-

Starting Material: 2,3-Dihydroxybenzoic acid.

-

Alkylation Agent: 1,2-Dibromoethane.

-

Esterification: Concurrent alkylation and esterification in methanol/H₂SO₄ .

Reaction Scheme

Performance Metrics

-

Challenges: Competing etherification side reactions necessitate precise stoichiometry.

Comparative Analysis of Synthesis Methods

The table below evaluates key parameters across methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Fischer Esterification | 70–75 | 95 | Moderate | High |

| Transesterification | 80–85 | 98 | High | Moderate |

| Ring-Closing Alkylation | 45–50 | 90 | Low | Low |

Insights

-

Fischer Esterification is optimal for small-scale laboratory synthesis due to minimal equipment requirements.

-

Transesterification suits industrial applications, offering higher yields and easier purification .

-

Ring-Closing Alkylation is mechanistically valuable but impractical for bulk production .

Catalytic Innovations and Solvent Effects

Recent advances focus on replacing traditional catalysts like H₂SO₄ with greener alternatives:

Ionic Liquid Catalysts

-

Example: 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]).

-

Benefits:

Microwave-Assisted Synthesis

Quality Control and Analytical Characterization

Critical Parameters

-

Gas Chromatography (GC): Quantifies ester purity and identifies residual alcohols.

-

Nuclear Magnetic Resonance (NMR):

-

Elemental Analysis: Matches theoretical C (61.11%), H (5.59%), O (33.30%) .

Industrial-Scale Production Considerations

Challenges

-

Byproduct Management: Efficient removal of water (Fischer) or methanol (transesterification).

-

Catalyst Recovery: Ionic liquids reduce waste but require specialized infrastructure.

Optimization Strategies

Análisis De Reacciones Químicas

Ethyl 1,4-benzodioxan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

Ethyl 1,4-benzodioxan-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it is involved in the production of doxazosin mesylate , an alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia. The mechanism of action involves vasodilation, which effectively lowers blood pressure and alleviates urinary retention symptoms associated with prostate enlargement .

Research on Derivatives:

Research has shown that derivatives of this compound exhibit potential therapeutic effects. For instance, compounds synthesized from this structure have been evaluated for their antimicrobial and antioxidant activities. Additionally, studies have highlighted its use in developing presynaptic α2-adrenoreceptor antagonists and potential antidepressants .

Biochemical Research

Enzyme Inhibition Studies:

The compound is employed in biochemical research to investigate enzyme inhibition and receptor binding interactions. It aids researchers in understanding complex biological processes that could lead to new therapeutic strategies . For example, enzymatic resolutions involving this compound have been reported to yield optically active compounds that are significant in pharmacological studies .

Polymer Chemistry

Specialty Polymers:

In polymer chemistry, this compound is utilized to formulate specialty polymers that enhance material properties such as flexibility and durability. This makes it suitable for applications in coatings and adhesives . The compound's incorporation into polymer matrices can improve performance characteristics essential for industrial applications.

Aromatherapy and Fragrance Industries

Aromatic Properties:

The unique aromatic properties of this compound make it a valuable ingredient in the fragrance industry. It is used in perfumes and essential oils to provide a pleasant scent profile that appeals to consumers . Its application extends to cosmetic formulations where it enhances texture and provides moisturizing benefits .

Table: Summary of Applications

| Application Area | Description | Key Outcomes |

|---|---|---|

| Pharmaceutical Development | Intermediate for doxazosin mesylate; potential antidepressants | Effective treatment for hypertension |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | New therapeutic strategies |

| Polymer Chemistry | Formulation of specialty polymers | Improved flexibility and durability |

| Aromatherapy & Fragrance | Ingredient in perfumes and essential oils | Enhanced consumer appeal |

| Cosmetic Formulations | Skin-conditioning properties | Improved texture and moisturizing benefits |

Mecanismo De Acción

The mechanism of action of Ethyl 1,4-benzodioxan-2-carboxylate involves its role as an intermediate in the synthesis of compounds that target specific molecular pathways. For example, presynaptic α2-adrenoreceptor antagonists synthesized from this compound can modulate neurotransmitter release, thereby exerting antidepressant effects . Additionally, aminoalkylbenzodioxins derived from this compound act as calcium antagonists, affecting calcium ion channels and influencing cellular processes .

Comparación Con Compuestos Similares

Ethyl 3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylates

Structural Differences : Benzoxazine derivatives replace one oxygen atom in the dioxane ring with a nitrogen, forming a six-membered oxazine ring (e.g., ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate ) .

Key Data :

Applications : Benzoxazines are intermediates in antibacterial and antitumor agents but lack the same utility in adrenergic drugs as benzodioxanes.

Methyl 1,4-Benzodioxane-2-Carboxylates

Structural Differences : Methyl ester substituent instead of ethyl.

Enzymatic Resolution :

Key Data :

| Parameter | Ethyl Ester | Methyl Ester |

|---|---|---|

| Optimal Enzyme | Serratia marcescens esterase | Arthrobacter sp. lipase |

| Co-solvent | Hexane/toluene | n-butanol/DIPE |

| Enantiomeric Excess (ee) | >99% (S-acid) | 73–99% |

Applications : Methyl esters are used in synthesizing (S)-piperoxan and (S,S)-dibozane, while ethyl esters are preferred for doxazosin .

Halogenated Derivatives (Bromo/Chloro)

Examples :

Alkyl-Substituted Derivatives

Example : Ethyl 3-methyl-1,4-benzodioxan-2-carboxylate .

Key Research Findings

Enzymatic Resolution : this compound achieves >99% ee using Serratia marcescens esterase, critical for (S)-doxazosin synthesis .

Synthetic Versatility : Reacts with ethyl acetoacetate to form tetrahydrodibenzo-p-dioxins, demonstrating utility in complex heterocycle synthesis .

Positional Isomerism: Brominated derivatives require advanced NMR (HSQC/HMBC) for structural elucidation, unlike non-halogenated analogs .

Actividad Biológica

Ethyl 1,4-benzodioxan-2-carboxylate (EBDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of EBDC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Activities

EBDC exhibits a range of biological activities that make it a valuable compound for further research. Below are the key areas of its pharmacological effects:

- Antimicrobial Activity : EBDC derivatives have shown promising antibacterial properties. For instance, a study synthesized various hydrazone derivatives of EBDC, which demonstrated significant inhibition against FabH, an essential enzyme in bacterial fatty acid biosynthesis .

- Anticancer Potential : Compounds derived from EBDC have been investigated for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

- Anti-inflammatory Effects : EBDC and its analogs have been reported to possess anti-inflammatory activities, making them candidates for treating inflammatory diseases .

- Enzyme Inhibition : Studies have highlighted EBDC's ability to inhibit specific enzymes such as acetylcholinesterase, which is crucial for neurodegenerative disease management .

The biological activity of EBDC can be attributed to several mechanisms:

- Receptor Modulation : EBDC has been identified as a selective antagonist for the prostaglandin D2 receptor (DP), which plays a role in various physiological processes including inflammation and pain response .

- Enzyme Inhibition : The compound's ability to inhibit enzymes like acetylcholinesterase suggests potential applications in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .

Table 1: Summary of Biological Activities and Mechanisms

Case Study: Synthesis and Evaluation of EBDC Derivatives

A recent study focused on synthesizing various hydrazone derivatives from EBDC to evaluate their antibacterial efficacy against Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics . This study underscores the potential of EBDC derivatives as novel antibacterial agents.

Q & A

Q. What are the common synthetic routes for Ethyl 1,4-benzodioxan-2-carboxylate, and how can reaction yields be optimized?

this compound is typically synthesized via condensation reactions. For example, reacting ethyl 1,3-dibromopropionate with catechol in the presence of anhydrous potassium carbonate yields the compound, though substituents (e.g., methyl groups) may reduce yields (30% vs. 76% for non-methyl analogs) due to steric hindrance . Hydrolysis of the methyl ester derivative using lithium hydroxide in THF/H₂O achieves 91% yield under mild conditions . Optimization strategies include adjusting reaction time, solvent polarity, and catalyst loading.

Q. How can researchers characterize the physical and chiral properties of this compound?

Key physical properties include a density of 1.207 g/cm³, boiling point of 287.2°C, and flash point of 123.6°C . Chiral purity is assessed via chiral HPLC, optical rotation ([α]D²⁵), and NMR spectroscopy. For example, crystallization from isopropyl ether (IPE) yields enantiopure solids, with optical purity validated against literature data .

Advanced Research Questions

Q. What biocatalytic methods improve enantioselective synthesis of (S)-enantiomers from this compound?

Enzymatic resolution using Serratia marcescens esterase selectively hydrolyzes the (S)-enantiomer, achieving excellent enantiomeric excess (e.e.) for chiral carboxylic acids. However, crystallization steps may reduce yields (41% → 21%), necessitating recycling of unreacted substrate . Comparative studies show biocatalysis outperforms traditional chemical methods in enantiomeric yield but requires careful control of pH and temperature.

Q. How can crystallization-induced yield loss be mitigated during chiral acid isolation?

Yield drops during crystallization (e.g., from 41% to 21%) are attributed to solubility differences and racemization. Recrystallization from dilute ethanol improves purity but may retain mixed isomers . Strategies include solvent screening (e.g., ethanol/water mixtures), controlled cooling rates, and additives to suppress nucleation.

Q. What are the trade-offs between chemical hydrolysis and biocatalysis for ester-to-acid conversion?

Chemical hydrolysis (e.g., LiOH/THF-H₂O) achieves high yields (91%) but lacks enantioselectivity . Biocatalysis offers enantiopure products but faces challenges in scalability and substrate recycling . Hybrid approaches, such as combining enzymatic resolution with chemical recycling of the undesired enantiomer, may balance efficiency and selectivity.

Q. How does structural modification of this compound influence biological activity in drug discovery?

Derivatives like 3-methyl-1,4-benzodioxan-2-carboxamide exhibit potential in preclinical studies, with modifications (e.g., fluorine substitution) enhancing bioavailability or target binding . Palladium-catalyzed coupling or hydrogenation methods are used to introduce aryl or heterocyclic groups, followed by in vitro anti-proliferative assays .

Q. What analytical techniques resolve contradictions in reported synthetic yields for substituted analogs?

Discrepancies in yields (e.g., 30% for methyl-substituted vs. 76% for unsubstituted) arise from steric effects and reaction kinetics . Kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) can identify rate-limiting steps. Reproducibility requires strict control of anhydrous conditions and catalyst activity.

Methodological Guidance

Q. How should researchers design experiments to validate enantiomeric purity in API intermediates?

- Step 1: Synthesize the ester via biocatalytic or chemical routes.

- Step 2: Analyze enantiomeric excess using chiral HPLC (e.g., Chiralpak AD-H column) and compare optical rotation with literature values .

- Step 3: Optimize crystallization conditions (solvent, temperature) to maximize yield and purity .

Q. What statistical approaches are recommended for analyzing synthetic yield data?

Use multivariate regression to correlate reaction variables (temperature, catalyst loading) with yield. For low-yield reactions (e.g., <40%), apply Design of Experiments (DoE) to identify critical factors. Report confidence intervals (95%) and p-values to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.